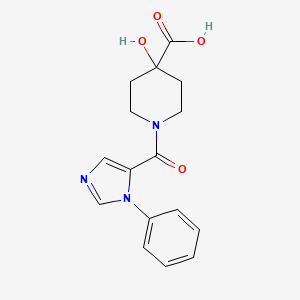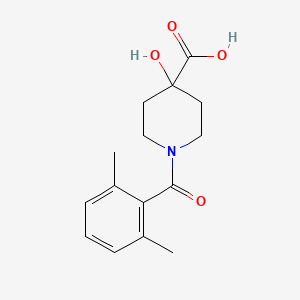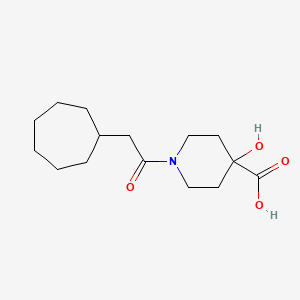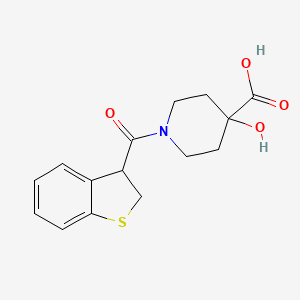![molecular formula C17H17NO4S B6662828 3-[4-(6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbonylamino)phenyl]propanoic acid](/img/structure/B6662828.png)
3-[4-(6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbonylamino)phenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbonylamino)phenyl]propanoic acid is a complex organic compound featuring a thieno[3,2-c]pyran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbonylamino)phenyl]propanoic acid typically involves multiple steps:
Formation of the Thieno[3,2-c]pyran Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-c]pyran ring.
Attachment of the Carbonyl Group:
Amidation Reaction: The carbonyl compound is then reacted with 4-aminophenylpropanoic acid under conditions that favor amide bond formation, such as using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,2-c]pyran ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving nitrating agents (e.g., HNO3/H2SO4) or halogenating agents (e.g., Br2/FeBr3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3-[4-(6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbonylamino)phenyl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Mechanism of Action
The mechanism of action of 3-[4-(6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbonylamino)phenyl]propanoic acid involves its interaction with specific molecular targets. The thieno[3,2-c]pyran core can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to therapeutic effects such as the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-c]pyran Derivatives: Compounds with similar core structures but different substituents.
Pyran Derivatives: Compounds like coumarins and flavonoids, which also contain pyran rings.
Uniqueness
3-[4-(6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbonylamino)phenyl]propanoic acid is unique due to its specific combination of the thieno[3,2-c]pyran core with a propanoic acid moiety, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
3-[4-(6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbonylamino)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c19-16(20)6-3-11-1-4-13(5-2-11)18-17(21)15-9-12-10-22-8-7-14(12)23-15/h1-2,4-5,9H,3,6-8,10H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKFZKSEABVFRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1SC(=C2)C(=O)NC3=CC=C(C=C3)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[[1-(2-Fluorophenyl)-5-propan-2-yl-1,2,4-triazole-3-carbonyl]amino]-2,2-dimethylpropanoic acid](/img/structure/B6662756.png)
![1-[4-[(2-Thiophen-3-ylacetyl)amino]benzoyl]piperidine-4-carboxylic acid](/img/structure/B6662757.png)
![1-[4-(Oxane-3-carbonylamino)benzoyl]piperidine-4-carboxylic acid](/img/structure/B6662761.png)
![4-hydroxy-1-(spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carbonyl)piperidine-4-carboxylic acid](/img/structure/B6662769.png)




![3-[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-carbonylamino)phenyl]propanoic acid](/img/structure/B6662821.png)
![2-[4-[[2-(5-Chloro-2-methoxyphenyl)acetyl]amino]phenyl]-2-methylpropanoic acid](/img/structure/B6662830.png)
![2-[4-[(1,1-Dioxothiane-4-carbonyl)amino]phenyl]-2-methylpropanoic acid](/img/structure/B6662832.png)
![2-[4-[[2-(2,6-Dimethoxyphenyl)acetyl]amino]phenyl]-2-methylpropanoic acid](/img/structure/B6662835.png)
![3-[[2-(3-Methylthiophen-2-yl)cyclopropanecarbonyl]amino]-2-phenylpropanoic acid](/img/structure/B6662837.png)
![2-[4-[2-[2-(2-Fluorophenoxy)propanoylamino]ethyl]phenoxy]acetic acid](/img/structure/B6662851.png)
